molecular formula C8H9N3O B1454466 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one CAS No. 757966-64-6

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Cat. No. B1454466
M. Wt: 163.18 g/mol
InChI Key: FTJBUDNRWYUVDD-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one, otherwise known as 4,5-DHPPD, is a heterocyclic compound belonging to the pyridodiazepinone family. It is a naturally occurring compound found in some plants and is also synthesized in the laboratory. 4,5-DHPPD is a versatile compound that has been used as a building block in the synthesis of other compounds, as well as in a variety of scientific research applications.

Scientific Research Applications

3. Application in the Synthesis of Heteroaryl-Fused Indole Ring Systems

  • Summary of the Application : The compound is used in the synthesis of novel heteroaryl fused indole ring systems, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .
  • Methods of Application : Three synthetic approaches have been developed that allow efficient access to these novel heteroaryl fused indole ring systems .
  • Results or Outcomes : The successful synthesis of these novel heteroaryl fused indole ring systems provides a new avenue for the development of potential pharmaceuticals and materials .

4. Application in the Synthesis of Heteroaryl-Fused Indole Ring Systems

  • Summary of the Application : The compound is used in the synthesis of novel heteroaryl fused indole ring systems, including 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles, 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles and 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles .
  • Methods of Application : Three synthetic approaches have been developed that allow efficient access to these novel heteroaryl fused indole ring systems .
  • Results or Outcomes : The successful synthesis of these novel heteroaryl fused indole ring systems provides a new avenue for the development of potential pharmaceuticals and materials .

properties

IUPAC Name

1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBUDNRWYUVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679149
Record name 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

CAS RN

757966-64-6
Record name 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 3
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 4
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 5
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one
Reactant of Route 6
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one

Citations

For This Compound
2
Citations
T Hussenether, H Hübner, P Gmeiner… - Bioorganic & medicinal …, 2004 - Elsevier
Novel 4-arylpiperazin-1-yl-substituted 2,3-dihydro-1H-1,4- and 1H-1,5-benzodiazepines and their aza-analogues were synthesized as debenzoclozapine derivatives for evaluation as …
Number of citations: 63 www.sciencedirect.com
S Kalsoom, U Rashid, A Shaukat, OM Abdalla… - Medicinal Chemistry …, 2013 - Springer
Interleukin-2 (IL-2) is an immunoregulatory cytokine produced by T lymphocytes in response to antigen. It is a potent growth and differentiation factor for several cell-types and is …
Number of citations: 14 link.springer.com

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